molecular formula C30H33N7O B612190 GSK1070916 CAS No. 942918-07-2

GSK1070916

Cat. No. B612190
Key on ui cas rn: 942918-07-2
M. Wt: 507.6 g/mol
InChI Key: QTBWCSQGBMPECM-UHFFFAOYSA-N
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Patent
US07605266B2

Procedure details

To a vigorously stirred solution of (3-{4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl}phenyl)methanol (16.13 g, 39.4 mMol) in THF (400 mL) was added NMM (4.5 mL, 40.9 mMol) followed by p-nitrophenylchloroformate (7.9 g, 39.2 mMol). (The reaction quickly became a fine suspension.) After stirring for 1 h at RT, a solution of 2.0 M dimethylamine in THF (200 mL, 400 mMol) was added. The reaction was stirred an additional 1 h at RT then concentrated to dryness under vacuum. The residue which remained was triturated with a cold solution of aq. 1 N NaOH (100 mL) in ice water (200 mL), filtered, washed with cold water (100 mL), and dried under vacuum. Purification by flash chromatography on silica gel (2 to 10% MeOH/CHCl3) gave the title product (16.67 g, 85% pure containing ˜15% starting aniline by LCMS, 75%) as a yellow solid: MS (ES) m/e 481.4 (M+H)+; 1H NMR (400 MHz, DMSO-d6) 12.14 (d, J=1.8 Hz, 1 H), 8.31 (s, 1 H), 8.26 (s, 1 H), 8.07 (d, J=4.8 Hz, 1 H), 7.83 (s, 1 H), 7.77 (d, J=7.8 Hz, 1 H), 7.42 (d, J=8.6 Hz, 2 H), 7.41 (m, 1 H), 7.29 (m, 1 H), 7.28 (d, J=8.6 Hz, 2 H), 6.79 (s, 1 H), 6.78 (d, J=4.8 Hz, 1 H), 5.26 (t, J=5.7 Hz, 1 H), 4.56 (d, J=5.6 Hz, 2 H), 4.27 (q, J=7.3 Hz, 2 H), 2.91 (s, 6 H), 1.51 (t, J=7.3 Hz, 3 H).
Name
(3-{4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl}phenyl)methanol
Quantity
16.13 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step One
[Compound]
Name
p-nitrophenylchloroformate
Quantity
7.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([C:13]3[CH:18]=[CH:17][N:16]=[C:15]4[NH:19][C:20]([C:22]5[CH:23]=[C:24](CO)[CH:25]=[CH:26][CH:27]=5)=[CH:21][C:14]=34)=[CH:11][N:10]([CH2:30][CH3:31])[N:9]=2)=[CH:4][CH:3]=1.[CH3:32][N:33]1[CH2:38]COC[CH2:34]1.[CH3:39][NH:40][CH3:41].C1[CH2:46][O:45]CC1>>[CH3:32][N:33]([CH2:38][C:24]1[CH:23]=[C:22]([C:20]2[NH:19][C:15]3=[N:16][CH:17]=[CH:18][C:13]([C:12]4[C:8]([C:5]5[CH:6]=[CH:7][C:2]([NH:1][C:46](=[O:45])[N:40]([CH3:41])[CH3:39])=[CH:3][CH:4]=5)=[N:9][N:10]([CH2:30][CH3:31])[CH:11]=4)=[C:14]3[CH:21]=2)[CH:27]=[CH:26][CH:25]=1)[CH3:34]

Inputs

Step One
Name
(3-{4-[3-(4-aminophenyl)-1-ethyl-1H-pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridin-2-yl}phenyl)methanol
Quantity
16.13 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1=NN(C=C1C1=C2C(=NC=C1)NC(=C2)C=2C=C(C=CC2)CO)CC
Name
Quantity
4.5 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
400 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
p-nitrophenylchloroformate
Quantity
7.9 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
) After stirring for 1 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(The reaction
STIRRING
Type
STIRRING
Details
The reaction was stirred an additional 1 h at RT
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
then concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue which remained was triturated with a cold solution of aq. 1 N NaOH (100 mL) in ice water (200 mL)
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with cold water (100 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel (2 to 10% MeOH/CHCl3)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C)CC=1C=C(C=CC1)C1=CC=2C(=NC=CC2C=2C(=NN(C2)CC)C2=CC=C(C=C2)NC(N(C)C)=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 16.67 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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